molecular formula C41H36ClF3N2O5 B3325865 Mosliciguat CAS No. 2231749-54-3

Mosliciguat

Cat. No.: B3325865
CAS No.: 2231749-54-3
M. Wt: 729.2 g/mol
InChI Key: HFCWZVGKWGOBKV-QNGWXLTQSA-N
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Description

Mosliciguat is a novel inhaled soluble guanylate cyclase activator, specifically designed for targeting the pulmonary vasculature. It is being developed for the treatment of pulmonary hypertension associated with interstitial lung disease. This compound has shown promising results in clinical trials, demonstrating significant reductions in pulmonary vascular resistance and improvements in cardiopulmonary circulation .

Preparation Methods

The synthesis of mosliciguat involves the generation of a novel soluble guanylate cyclase activator, specifically designed for local inhaled application in the lung. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is formulated for delivery via a dry powder inhaler, providing greater convenience to patients compared to nebulizers required for many existing inhaled therapies .

Chemical Reactions Analysis

Mosliciguat undergoes various chemical reactions, primarily involving its activation of soluble guanylate cyclase. This activation leads to increased production of cyclic guanosine monophosphate, resulting in vasodilation, reduced inflammation, and anti-fibrotic effects. The compound specifically activates apo-soluble guanylate cyclase, leading to improved cardiopulmonary circulation .

Scientific Research Applications

Mosliciguat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being developed for the treatment of pulmonary hypertension associated with interstitial lung disease, a condition with limited treatment options. The compound has shown potential in improving pulmonary circulation and airway resistance without systemic exposure or ventilation/perfusion mismatch . Additionally, this compound has demonstrated beneficial bronchodilatory effects in preclinical models .

Mechanism of Action

Mosliciguat exerts its effects by activating soluble guanylate cyclase, a key enzyme in the nitric oxide/cyclic guanosine monophosphate signaling pathway. This activation leads to increased production of cyclic guanosine monophosphate, resulting in vasodilation, reduced inflammation, and anti-fibrotic effects. The compound specifically targets apo-soluble guanylate cyclase, which is heme-free and activated under oxidative stress conditions .

Comparison with Similar Compounds

Mosliciguat is unique among inhaled therapies for pulmonary hypertension due to its once-daily administration and targeted delivery to the lungs. Similar compounds include riociguat and vericiguat, which are also soluble guanylate cyclase activators. this compound’s inhaled route of administration and lung-selective effects differentiate it from these other compounds .

Properties

IUPAC Name

(5S)-5-[2-(4-carboxyphenyl)ethyl-[2-[2-[[2-chloro-4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36ClF3N2O5/c42-34-24-30(27-14-16-32(17-15-27)41(43,44)45)12-13-31(34)25-52-38-7-2-1-4-28(38)21-23-47(22-20-26-8-10-29(11-9-26)39(48)49)37-6-3-5-35-33(37)18-19-36(46-35)40(50)51/h1-2,4,7-19,24,37H,3,5-6,20-23,25H2,(H,48,49)(H,50,51)/t37-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCWZVGKWGOBKV-QNGWXLTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231749-54-3
Record name Mosliciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2231749543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOSLICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL039XI4KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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